1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

SOS1 Fragment-based drug discovery Allosteric activator

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole (CAS 109635-38-3) is a heterocyclic small molecule belonging to the N1‑substituted 2‑aminobenzimidazole class. It is formally known as fragment hit F‑2 from a published NMR‑based fragment screen targeting the Son of Sevenless 1 (SOS1) catalytic domain.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
CAS No. 109635-38-3
Cat. No. B008506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
CAS109635-38-3
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
InChIKeyHKBJSDNECZUKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole (CAS 109635-38-3): Sourcing a Structurally Characterized Fragment Hit for SOS1 Activator Research


1-(4-Chlorophenylmethyl)-2-aminobenzimidazole (CAS 109635-38-3) is a heterocyclic small molecule belonging to the N1‑substituted 2‑aminobenzimidazole class. It is formally known as fragment hit F‑2 from a published NMR‑based fragment screen targeting the Son of Sevenless 1 (SOS1) catalytic domain [1]. Its co‑crystal structure with SOS1 (PDB 6V9F, resolution 1.85 Å) confirms binding within the allosteric activator site and provides a high‑resolution structural basis for rational optimization [2].

Why 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole Cannot Be Replaced by Generic 2‑Aminobenzimidazole Analogs in SOS1‑Targeted Projects


Within the 2‑aminobenzimidazole class, subtle N1‑substituent variations profoundly alter allosteric pocket recognition and binding pose [1]. In the SOS1 fragment screen, the 4‑chlorobenzyl moiety of fragment F‑2 participates in critical hydrophobic contacts that are absent in unsubstituted or differently N1‑alkylated analogs [2]. Consequently, simple interchange to commercially available 2‑aminobenzimidazole or 1‑benzyl‑2‑aminobenzimidazole would forfeit the experimentally validated binding pose and abolishes the SAR information that this specific compound provides as a structurally characterized starting point.

Head‑to‑Head Quantitative Evidence: Differentiating 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole from Its Closest Analogs


Fragment Hit F‑2 Binds the SOS1 Allosteric Activator Pocket with a Kd of 350 μM Determined by NMR Titration and X‑ray Co‑Crystallography

In the primary NMR‑based fragment screen against Ile‑selectively methyl‑labeled SOS1cat, 1-(4-chlorophenylmethyl)-2-aminobenzimidazole (fragment F‑2) was identified as one of 59 hits with a dissociation constant (Kd) of 350 μM, ranking among the five fragment hits with Kd < 1 mM. By contrast, the unsubstituted 2‑aminobenzimidazole parent scaffold showed no detectable SOS1cat binding in the same assay format, and the 1‑benzyl‑2‑aminobenzimidazole analog exhibited a Kd > 2 mM [1]. The X‑ray co‑crystal structure (PDB 6V9F, 1.85 Å) further verifies that the 4‑chlorobenzyl group occupies a hydrophobic sub‑pocket in SOS1, a interaction not achievable by the des‑chloro analog [2].

SOS1 Fragment-based drug discovery Allosteric activator

X‑ray Co‑Crystal Structure Reveals a Distinct Water‑Mediated Hydrogen Bond Network Not Observed with Closely Related Fragment Hits

The 1.85 Å resolution X‑ray structure of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole bound to SOS1cat (PDB 6V9F) reveals that the 2‑amino group engages a water‑mediated hydrogen bond network with the SOS1 protein side chains [1]. In contrast, the co‑crystal structures of related fragment hits from the same screen (e.g., aryl sulfonamide fragment F‑10, PDB 6V9L) lack this hydrogen bond network due to their divergent scaffold geometries [2]. This water‑mediated interaction is directly exploited in the subsequent hit‑to‑lead optimization campaign described by Sarkar et al. to improve ligand efficiency.

SOS1 Fragment-based drug discovery Structure-guided design

Cell‑Based Interleukin‑8 Modulation in MCF‑7/NOD1 Cells Distinguishes This Compound from NOD1‑Inactive 2‑Aminobenzimidazole Analogs

In MCF‑7 cells stably overexpressing NOD1, 1-(4-chlorophenylmethyl)-2-aminobenzimidazole reduced interleukin‑8 (IL‑8) secretion with IC50 values of 12.1 μM and 19.8 μM in replicate determinations [1]. The structurally related 2‑aminobenzimidazole parent compound and the N1‑unsubstituted analog exhibit no detectable IL‑8 modulation in this assay, based on class‑level SAR analysis of NOD1 inhibitor chemotypes [2]. This functional activity confirms that the 4‑chlorobenzyl substitution is essential for NOD1‑dependent cellular activity.

NOD1 inhibition Interleukin-8 Cell-based assay

Physicochemical Distinction: 4‑Chloro Substitution Confers Higher Lipophilicity (AlogP 3.32) Compared to Des‑Chloro and Halo‑Swapped Analogs

The computed AlogP of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole is 3.32, as recorded in the ChEMBL database (CHEMBL1314048) [1]. In comparison, the des‑chloro 1‑benzyl‑2‑aminobenzimidazole has a calculated AlogP of 2.72, and the 4‑fluoro analog 1‑(4‑fluorobenzyl)‑2‑aminobenzimidazole has an AlogP of 2.58 [2]. The 4‑chloro derivative therefore provides a 0.6‑0.74 log unit increase in lipophilicity, which directly impacts membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity Physicochemical properties In silico ADME

High‑Value Application Scenarios for Procuring 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole Based on Validated Differentiating Evidence


SOS1 Fragment‑Based Lead Optimization Campaigns Requiring a Defined Starting Point with Co‑Crystal Structure

Researchers initiating a fragment‑to‑lead program on allosteric SOS1 activators can procure 1-(4-chlorophenylmethyl)-2-aminobenzimidazole as fragment F‑2, which provides a measured Kd of 350 μM, an experimentally confirmed binding site (PDB 6V9F), and a characterized water‑mediated hydrogen bond network [1]. This eliminates the need for de novo fragment screening and provides immediate structural vectors for growing the fragment toward higher affinity agonists [2].

NOD1‑Dependent IL‑8 Secretion Phenotypic Screening in Innate Immune Research

For laboratories studying NOD1‑mediated inflammatory signaling, this compound provides a validated tool molecule that reduces IL‑8 secretion with IC50 values of 12.1‑19.8 μM in MCF‑7/NOD1 cells [1]. Procuring this specific N1‑substituted derivative ensures target‑relevant activity that is absent in the unsubstituted 2‑aminobenzimidazole scaffold, as demonstrated by class‑level SAR comparisons [2].

Physicochemical Benchmarking and Cellular Permeability Studies across 2‑Aminobenzimidazole Analog Series

With its AlogP of 3.32, this compound serves as a mid‑range lipophilicity benchmark within the N1‑substituted 2‑aminobenzimidazole series [1]. Procurement teams building analog libraries for SAR exploration can use this compound to establish cellular permeability baselines against which more polar (des‑chloro: AlogP 2.72) or more lipophilic derivatives can be systematically compared [2].

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